molecular formula C11H14O2 B1267950 4-(Benzyloxy)butanal CAS No. 5470-84-8

4-(Benzyloxy)butanal

Cat. No.: B1267950
CAS No.: 5470-84-8
M. Wt: 178.23 g/mol
InChI Key: QTISZPXYPZNBQB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)butanal is an organic compound with the molecular formula C11H14O2 It is a derivative of butanal, where a benzyloxy group is attached to the fourth carbon atom of the butanal chain

Biochemical Analysis

Biochemical Properties

4-(Benzyloxy)butanal plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidation-reduction reactions, such as those catalyzing the oxidation of benzylic positions . These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate that undergoes transformation through enzymatic activity . The nature of these interactions typically involves hydrogen bonding and electrostatic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the oxidation of alkyl side-chains, leading to changes in cellular redox states . Additionally, it may impact the activity of enzymes involved in cellular respiration and other metabolic pathways, thereby altering the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates . These intermediates can further interact with other cellular components, resulting in enzyme inhibition or activation and changes in gene expression . The molecular mechanism of action of this compound is thus closely linked to its ability to participate in and modulate biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo oxidation, leading to the formation of various degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular redox states and metabolic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating metabolic pathways and enhancing cellular function. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the oxidation of benzylic positions . It interacts with enzymes such as oxidases and dehydrogenases, which facilitate its conversion into various metabolites . These metabolic pathways can influence the levels of metabolites within cells and affect overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments. The distribution of this compound is crucial for its biological activity, as it determines the sites of its action and potential effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context. Understanding the subcellular distribution of this compound is essential for elucidating its precise role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)butanal can be synthesized starting from 4-benzyloxy-1-butanol. The preparation involves the oxidation of 4-benzyloxy-1-butanol using reagents such as Dess-Martin periodinane or Swern oxidation conditions. The reaction typically proceeds under mild conditions to avoid over-oxidation and to ensure high yield of the desired aldehyde .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale oxidation of 4-benzyloxy-1-butanol using industrial oxidizing agents. The process would be optimized for efficiency, yield, and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form the corresponding carboxylic acid.

    Reduction: It can be reduced to 4-(Benzyloxy)butanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted under certain conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, Swern oxidation reagents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Oxidation: 4-(Benzyloxy)butanoic acid.

    Reduction: 4-(Benzyloxy)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)butanal is used in scientific research for its versatility in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable compound in the development of new synthetic methodologies and in the study of reaction mechanisms .

Comparison with Similar Compounds

  • 4-Benzyloxy-1-butanol
  • 4-Benzyloxy-2-butanone
  • 4-Benzyloxybutanoic acid

Comparison: 4-(Benzyloxy)butanal is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its alcohol, ketone, and carboxylic acid counterparts. The presence of the benzyloxy group also influences its chemical behavior, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-phenylmethoxybutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTISZPXYPZNBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282789
Record name 4-(benzyloxy)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-84-8
Record name 5470-84-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(benzyloxy)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

36.6 g (170 mmol) of pyridinium chlorochromate are placed at room temperature in 120 ml of dichloromethane under N2, and a solution of 20.4 g (113 mmol) of 4-benzyloxybutanol in 20 ml of dichloromethane is added. The reaction mixture rapidly becomes dark and the reaction is slightly exothermic. The reaction mixture is stirred at room temperature for 31/2 hours. The supernatant dichloromethane phase is decanted off and concentrated by evaporation in a rotary evaporator. The residue is filtered over 100 g of silica gel. The product fractions are concentrated by evaporation in a rotary evaporator and distilled under a high vacuum over a 10 cm Vigreux column. 4-benzyloxybutanal is obtained, b.p.0.1 =72°-73°.
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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